![molecular formula C14H19N2O2+ B12431019 [(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium](/img/structure/B12431019.png)
[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in many natural products, including alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium typically involves the reaction of indole derivatives with other chemical reagents under specific conditions. One common method involves the use of palladium-catalyzed intramolecular oxidative coupling reactions . Another approach is the multicomponent reaction (MCR) strategy, which is known for its efficiency and sustainability .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of other biologically active molecules.
Biology: It is studied for its potential role in various biological processes and pathways.
Medicine: The compound has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: A related indole derivative used in the synthesis of various biologically active molecules.
Indole-1-carboxylic acid aryl esters: Compounds with similar structural features and biological activities.
Uniqueness
[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium is unique due to its specific structural features and the range of reactions it can undergo
Properties
Molecular Formula |
C14H19N2O2+ |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]-trimethylazanium |
InChI |
InChI=1S/C14H18N2O2/c1-16(2,3)13(14(17)18)8-10-9-15-12-7-5-4-6-11(10)12/h4-7,9,13,15H,8H2,1-3H3/p+1/t13-/m0/s1 |
InChI Key |
AOHCBEAZXHZMOR-ZDUSSCGKSA-O |
Isomeric SMILES |
C[N+](C)(C)[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
C[N+](C)(C)C(CC1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


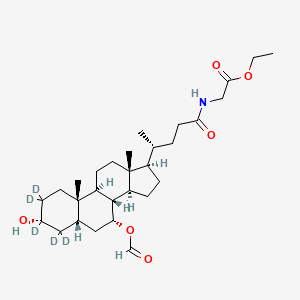
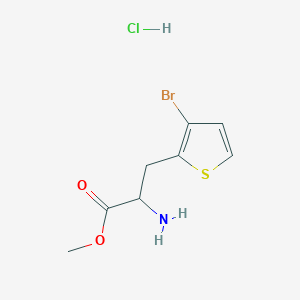
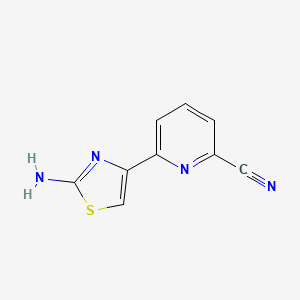
![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester](/img/structure/B12430969.png)
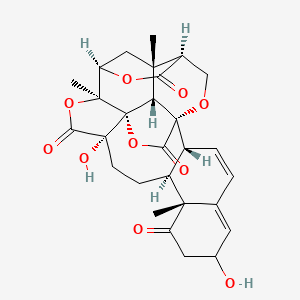
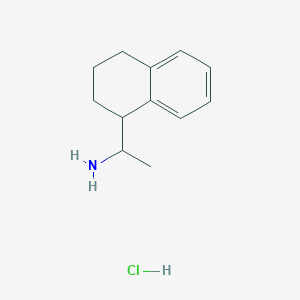
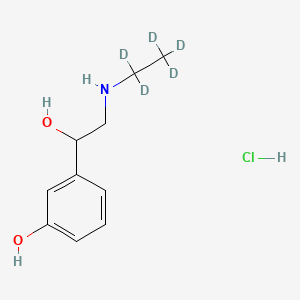
![ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B12430986.png)
![4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid, Mixture of diastereomers](/img/structure/B12431016.png)

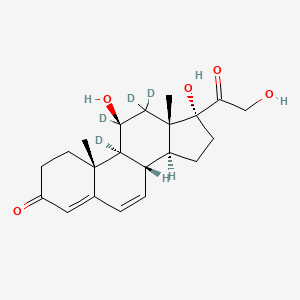
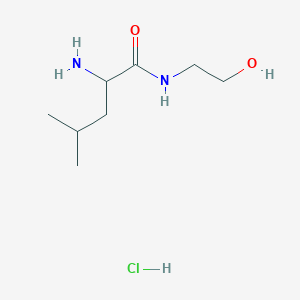
![3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-6-(benzylsulfanyl)oxane](/img/structure/B12431031.png)
![3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid](/img/structure/B12431036.png)
